methyl (2S)-2-methylbutanoate methyl (2S)-2-methylbutanoate
Brand Name: Vulcanchem
CAS No.: 10307-60-5
VCID: VC21224177
InChI: InChI=1S/C6H12O2/c1-4-5(2)6(7)8-3/h5H,4H2,1-3H3/t5-/m0/s1
SMILES: CCC(C)C(=O)OC
Molecular Formula: C6H12O2
Molecular Weight: 116.16 g/mol

methyl (2S)-2-methylbutanoate

CAS No.: 10307-60-5

Cat. No.: VC21224177

Molecular Formula: C6H12O2

Molecular Weight: 116.16 g/mol

* For research use only. Not for human or veterinary use.

methyl (2S)-2-methylbutanoate - 10307-60-5

Specification

CAS No. 10307-60-5
Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
IUPAC Name methyl (2S)-2-methylbutanoate
Standard InChI InChI=1S/C6H12O2/c1-4-5(2)6(7)8-3/h5H,4H2,1-3H3/t5-/m0/s1
Standard InChI Key OCWLYWIFNDCWRZ-YFKPBYRVSA-N
Isomeric SMILES CC[C@H](C)C(=O)OC
SMILES CCC(C)C(=O)OC
Canonical SMILES CCC(C)C(=O)OC

Introduction

Nomenclature and Identification

Methyl (2S)-2-methylbutanoate is classified as a fatty acid ester, specifically a methyl ester of 2-methylbutanoic acid with (S) configuration. This compound is registered with several identifiers that facilitate its tracking in scientific databases and commercial catalogs.

Chemical Identifiers

The compound possesses multiple standardized identifiers used in chemical databases and regulatory contexts:

Identifier TypeValue
CAS Registry Number10307-60-5
PubChem CID643001
HMDB IDHMDB0029762
InChI KeyOCWLYWIFNDCWRZ-YFKPBYRVSA-N

Synonyms and Alternative Names

The compound is known by several synonyms in scientific literature and commercial contexts:

  • (2S)-2-Methyl-butanoic Acid Methyl Ester

  • Butanoic acid, 2-methyl-, methyl ester, (2S)-

  • (S)-METHYL 2-METHYLBUTYRATE

  • Methyl (S)-2-Methylbutanoate

  • FEMA 2719

Physical and Chemical Properties

Methyl (2S)-2-methylbutanoate exhibits distinct physicochemical properties that determine its behavior in various applications and environments. These properties have been experimentally determined and documented in chemical databases.

Basic Physical Properties

The fundamental physical properties of methyl (2S)-2-methylbutanoate are summarized in the following table:

PropertyValue
Molecular FormulaC₆H₁₂O₂
Molecular Weight116.16 g/mol
Physical StateLiquid
Density0.883 g/cm³
Boiling Point113°C
Flash Point19°C
Vapor Pressure21.6 mmHg at 25°C
Index of Refraction1.395

Structural Parameters and Molecular Properties

Further molecular properties that characterize the compound include:

PropertyValue
Exact Mass116.084 Da
Polar Surface Area (PSA)26.30 Ų
LogP1.20550
SMILES NotationCCC@HC(=O)OC
InChIInChI=1S/C6H12O2/c1-4-5(2)6(7)8-3/h5H,4H2,1-3H3/t5-/m0/s1

Solubility and Compatibility

Methyl (2S)-2-methylbutanoate is described as a very hydrophobic molecule that is practically insoluble in water, aligning with its relatively high LogP value of 1.20550, which indicates preferential solubility in lipid environments rather than aqueous media . This property is consistent with its classification as a fatty acid ester and influences its applications in flavor chemistry and organic synthesis.

Structural Characteristics

The structural features of methyl (2S)-2-methylbutanoate directly influence its chemical reactivity, physical properties, and biological activity.

Molecular Structure

The compound consists of a branched carbon chain with a methyl branching at the alpha position (C2) relative to the carbonyl group. The ester moiety features a methyl group attached to the carboxylate oxygen. The key structural feature is the stereogenic center at C2, which has the (S) configuration according to the Cahn-Ingold-Prelog rules .

Stereochemistry

Methyl (2S)-2-methylbutanoate contains one stereogenic center at the C2 position, resulting in two possible enantiomers. The (2S) designation indicates the specific three-dimensional arrangement of substituents around this carbon atom. This stereochemistry is crucial for the compound's organoleptic properties and biological interactions .

The stereochemistry of this compound is particularly significant because the (S) enantiomer often exhibits different sensory properties compared to the (R) enantiomer. This parallel can be drawn from the parent acid, where (S)-2-methylbutyric acid is noted to have a pleasantly sweet, fruity odor, while the (R) enantiomer has different olfactory characteristics .

Occurrence and Applications

Natural Occurrence

While the search results don't directly mention natural sources of methyl (2S)-2-methylbutanoate, it's relevant to note that its parent acid, (S)-2-methylbutanoic acid, occurs naturally in many fruits such as apples and apricots, as well as in the scent of certain orchids like Luisia curtisii . By extension, the methyl ester may be present in similar natural sources or derived from these naturally occurring acids.

Synthetic Applications

As a chiral building block, methyl (2S)-2-methylbutanoate may serve as a valuable intermediate in the synthesis of more complex molecules, particularly those requiring specific stereochemistry. Its ester functionality provides a reactive site for further transformations, while the stereogenic center establishes a defined spatial arrangement that can direct subsequent reactions .

Synthesis and Production

While the search results don't provide specific synthesis methods for methyl (2S)-2-methylbutanoate, some insights can be derived from information about related compounds.

Chemical Reactivity

Typical Reactions

As an ester, methyl (2S)-2-methylbutanoate would be expected to undergo typical ester reactions, including:

  • Hydrolysis to (S)-2-methylbutanoic acid and methanol under acidic or basic conditions

  • Transesterification to produce different esters in the presence of other alcohols and appropriate catalysts

  • Reduction to primary alcohols using reducing agents such as lithium aluminum hydride

  • Amidation reactions to form amides when treated with amines

Stability Considerations

With a flash point of 19°C, methyl (2S)-2-methylbutanoate presents flammability concerns and should be handled with appropriate safety precautions . Its relatively high vapor pressure of 21.6 mmHg at 25°C indicates significant volatility, which may affect its storage stability and handling requirements .

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